Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride
Description
Molecular Formula: C₁₀H₁₇ClN₆O₂ Molecular Weight: 288.74 g/mol Purity: ≥95% (as per synthesis protocols) Structural Features: This compound consists of a 1,3,5-triazine core substituted with an ethyl carboxylate group at position 2, a piperazinyl moiety at position 6, and an amino group at position 3. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
ethyl 4-amino-6-piperazin-1-yl-1,3,5-triazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2.ClH/c1-2-18-8(17)7-13-9(11)15-10(14-7)16-5-3-12-4-6-16;/h12H,2-6H2,1H3,(H2,11,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADCKZWFTKAUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=N1)N2CCNCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 4,6-dichloro-1,3,5-triazine-2-carboxylate with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms on the triazine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or hydrogen gas and a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Substituted triazine derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.
Industry: It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate (Compound 2e)
Molecular Formula : C₇H₁₁N₅O₂
Molecular Weight : 220.19 g/mol
Key Differences :
- Substituents: Dimethylamino group at position 6 (vs. piperazinyl in the target compound).
- Ester Group: Methyl ester (vs. ethyl ester). Synthesis: Prepared via condensation of metformin hydrochloride with diethyl oxalate, yielding a yellow solid with low synthesis efficiency (7%) . Biological Activity: Exhibits anticancer properties due to triazine core interactions with cellular targets. Lower molecular weight and dimethylamino substituent may reduce solubility compared to the piperazine derivative .
Phenethylamino-Indole-Substituted Triazines (Compounds 1–3)
Examples :
- Compound 1: 3-(2-((4-Amino-6-(phenethylamino)-1,3,5-triazin-2-yl)amino)ethyl)-1H-indole-5-carbonitrile hydrochloride
- Compound 2 : N²-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine hydrochloride
Key Differences : - Substituents: Phenethylamino and indole groups (vs. piperazinyl and ethyl carboxylate).
- Target: Designed for 5-HT₇ receptor modulation, indicating CNS applications (vs. Structural Impact: Aromatic indole and phenethyl groups enhance lipophilicity and receptor binding affinity but may limit blood-brain barrier penetration .
Ziprasidone-Related Compounds (USP Standards)
Examples :
- Ziprasidone Related Compound B : C₄₂H₄₀Cl₂N₈O₃S₂ (MW: 839.85 g/mol)
- Ziprasidone Related Compound C : C₂₈H₂₄ClN₅OS₂ (MW: 546.11 g/mol)
Key Differences : - Core Structure : Benzoisothiazole-piperazine hybrids (vs. triazine-piperazine).
- Function : Antipsychotic agents targeting dopamine and serotonin receptors. The triazine-based target compound lacks the benzoisothiazole moiety, suggesting divergent therapeutic pathways .
Piperazine-Linked Benzofuran Derivatives
Example : Ethyl 5-(piperazin-1-yl) benzofuran-2-carboxamide
Molecular Formula : C₁₄H₁₇N₃O₃ (free base)
Key Differences :
- Core Structure : Benzofuran-carboxamide (vs. triazine-carboxylate).
- Synthesis: Produced via ammonolysis under gas pressure, yielding a carboxamide derivative. The benzofuran ring may confer improved metabolic stability compared to the triazine core .
Peptide-Piperazine Hybrids (e.g., N-[2-[5-Oxo-(2R)-[...]]acetyl]-Orn-NHBn Hydrochloride)
Key Differences :
- Structure : Incorporates peptide-like chains (e.g., ornithine derivatives) and stereospecific phenylureido groups.
- Application : Designed for targeted enzyme inhibition or receptor modulation. The triazine-piperazine target compound lacks peptide linkages, simplifying synthesis but limiting specificity for proteolytic targets .
Comparative Data Table
Biological Activity
Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including its anticancer, antiviral, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a triazine ring with an amino group and a piperazine substituent. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a study focused on the cytotoxic effects of various triazine derivatives against tumor cell lines such as HCT-116 and MCF-7. The results indicated that certain derivatives showed IC50 values ranging from 3.6 µM to 11.0 µM, highlighting their potential as anticancer agents .
Table 1: Cytotoxic Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 3.6 | G0/G1 and G2/M arrest |
| Compound B | MCF-7 | 11.0 | Apoptosis induction |
| Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate | HCT-116 | TBD | TBD |
Antiviral Activity
The antiviral potential of triazine compounds has also been explored. For example, a study evaluated the anti-PVY (Potato Virus Y) activity of related compounds, revealing that some exhibited protective and curative activities comparable to established antiviral agents. The introduction of piperazine into the structure was shown to enhance the antiviral efficacy significantly .
Table 2: Antiviral Activity Against PVY
| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
|---|---|---|---|
| Compound C | 53.3 | 56.9 | 85.8 |
| Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate | TBD | TBD | TBD |
The mechanism through which this compound exhibits its biological activity is multifaceted:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G0/G1 and G2/M phases in a p53-independent manner.
- Apoptosis Induction : The compounds have been shown to trigger apoptosis in both wild-type and mutant p53 cells.
- Antiviral Mechanism : Molecular docking studies suggest that these compounds can form hydrogen bonds with viral proteins, enhancing their antiviral activity .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazine derivatives for their anticancer properties. The study utilized quantitative structure–activity relationship (QSAR) models to correlate structural features with biological activity. It was found that specific substituents on the piperazine ring significantly influenced the cytotoxicity against various cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves hydrogenation using a palladium catalyst (e.g., Pd/C) under acidic conditions (HCl in ethyl acetate) at 1 atm H₂ and room temperature for 1 hour. Post-reaction purification via solvent evaporation is critical to isolate the hydrochloride salt . Optimization should focus on:
- Catalyst Loading : 5–10% Pd/C for efficient hydrogen uptake.
- Acid Stoichiometry : Excess HCl ensures protonation of the piperazine moiety, stabilizing the product.
- Solvent Selection : Ethyl acetate minimizes side reactions due to its low polarity and compatibility with HCl.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | 5–10% Pd/C | >90% conversion |
| HCl (aq) | 1.5–2 eq | Prevents freebase formation |
| Reaction Time | 1–2 hours | Avoids over-reduction |
Q. How can purity and structural integrity be validated for this compound?
Methodological Answer: Purity (≥95%) is typically confirmed via reversed-phase HPLC with UV detection (λ = 254 nm), using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Structural validation employs:
- 1H/13C-NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm, CH₃) and piperazine NH protons (δ ~2.8–3.5 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 289.2; observed ±0.5 Da) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content within ±0.3% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism (e.g., triazine-amino vs. imino forms) or residual solvents. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., piperazine ring puckering) .
- Deuterium Exchange : Detect exchangeable protons (e.g., NH groups) using D₂O.
- High-Resolution MS : Confirm molecular formula (e.g., C₁₀H₁₇ClN₆O₂ requires m/z 288.74) to rule out adducts .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?
Methodological Answer: SAR studies require systematic modification of:
- Piperazine Substitution : Introduce alkyl or aryl groups (e.g., 4-methylpiperazine analogs) to probe steric/electronic effects .
- Triazine Core : Replace the ethyl ester with amides or heterocycles to assess binding affinity.
- Salt Forms : Compare hydrochloride vs. freebase solubility and bioavailability.
Q. How can researchers address low yields during scale-up synthesis?
Methodological Answer: Scale-up issues often stem from inefficient mixing or exothermic reactions. Solutions include:
- Flow Chemistry : Continuous hydrogenation improves heat dissipation and reproducibility .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation.
- Byproduct Analysis : Identify impurities (e.g., de-ethylated derivatives) via LC-MS and adjust protecting groups .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer: Solubility discrepancies may arise from polymorphic forms or hydrate formation. Mitigation steps:
- XRPD : Compare diffraction patterns of batches to identify crystalline vs. amorphous forms.
- DSC/TGA : Detect hydrate loss (endothermic peaks ~100°C) .
- Solvent Screening : Use binary mixtures (e.g., ethanol/water) to enhance dissolution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
